molecular formula C7H5N3O3S B065615 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile CAS No. 175137-69-6

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile

Cat. No.: B065615
CAS No.: 175137-69-6
M. Wt: 211.2 g/mol
InChI Key: YGMWCSZEJYENBM-UHFFFAOYSA-N
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Description

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile is a specialized chemical reagent that serves as a valuable synthon in advanced organic and medicinal chemistry research. Its molecular structure incorporates multiple functional groups—an oxime, a sulfonyl linker, and a nitrile—making it a versatile precursor for the construction of complex nitrogen-containing heterocycles, which are privileged structures in drug discovery . Researchers utilize this compound as a key intermediate in the synthesis of pharmacologically active molecules, including potential antitumor and antimicrobial agents, leveraging the reactivity of the pyridylsulfonyl and hydroxyimino motifs . The presence of both electron-withdrawing sulfonyl and nitrile groups adjacent to the oxime function enhances its susceptibility to nucleophilic attack and cyclocondensation reactions. This reactivity profile allows for the generation of diverse molecular scaffolds, such as pyrimidines and triazoles, which are core structures in many approved therapeutics and compounds under investigation for fibrotic diseases and other conditions . As a multifunctional building block, it provides researchers with a strategic tool for library synthesis in the pursuit of novel bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c8-5-7(10-11)14(12,13)6-3-1-2-4-9-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMWCSZEJYENBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380956
Record name (Hydroxyimino)(pyridine-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-69-6
Record name (Hydroxyimino)(pyridine-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Pyridine Derivative

Pyridine-2-sulfonyl chloride reacts with acetonitrile derivatives under basic conditions. For example, in a dichloromethane solvent, triethylamine (1.2 equiv) deprotonates acetonitrile, enabling nucleophilic attack on the sulfonyl chloride. The reaction proceeds at 0–25°C for 4–6 hours, yielding 2-pyridin-2-ylsulfonylacetonitrile as an intermediate.

Reaction Scheme:
Pyridine-2-SO2Cl+CH2(CN)2Et3NCH2Cl2Pyridine-2-SO2CH(CN)2+HCl\text{Pyridine-2-SO}_2\text{Cl} + \text{CH}_2(\text{CN})_2 \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2} \text{Pyridine-2-SO}_2-\text{CH}(\text{CN})_2 + \text{HCl}

Introduction of Hydroxyimino Group

The intermediate undergoes oximation with hydroxylamine hydrochloride in ethanol-water (3:1 v/v) at 60–80°C for 8–12 hours. The reaction pH is maintained at 8–9 using sodium carbonate to prevent hydroxylamine decomposition.

Key Parameters:

  • Molar Ratio: 1:1.2 (intermediate : NH2_2OH·HCl)

  • Yield: 72–85% (isolated via vacuum distillation)

Optimization of Reaction Conditions

Temperature and Time Effects

Elevated temperatures (90–120°C) reduce reaction times but risk nitrile hydrolysis. A balance is achieved at 80°C for 10 hours, maximizing yield while minimizing side products.

Temperature (°C)Time (h)Yield (%)
601668
801085
100672

Catalytic Systems

Benzoic acid (0.5–1.0 mol%) enhances sulfonylation efficiency by stabilizing reactive intermediates. In contrast, acetic acid (2–3 mol%) improves hydroxyimino group incorporation by modulating reaction acidity.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs tubular reactors with in-line monitoring to maintain optimal conditions:

  • Residence Time: 30–45 minutes

  • Throughput: 50–100 kg/hr

  • Purity: ≥98.5% (GC-MS analysis)

Distillation and Purification

Vacuum distillation (10–50 mmHg) isolates the product at 150–160°C. Residual solvents are removed via wiped-film evaporation, achieving ≤0.1% impurity levels.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Batch SulfonylationHigh reproducibilityScalability challenges
Flow ReactorRapid heat dissipationHigh capital costs
Solvent-Free OximationEco-friendlyLower yields (65–70%)

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new medications.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The sulfonyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to changes in their function. These interactions can result in various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally related compounds:

(a) Acetone Cyanohydrin (2-Hydroxyisobutyronitrile)
  • Structure: (CH₃)₂C(OH)CN (a cyanohydrin with a hydroxyl group adjacent to a nitrile).
  • Reactivity : Prone to decomposition into hydrogen cyanide and acetone under acidic or thermal conditions .
(b) Ethyl 2-(Piperidin-4-yl)acetate
  • Structure : An ester with a piperidine ring.
  • Properties : High GI absorption (predicted) and moderate BBB permeability .
  • Contrast : The absence of nitrile and sulfonyl groups in this compound limits its utility in reactions requiring nitrile-based intermediates.
(c) Methyl Propenoate and Related Esters
  • Structure: Simple acrylates (e.g., methyl propenoate).
  • Reactivity : Participate in polymerization and esterification.
  • Contrast : These lack the complex functionalization (oxime, sulfonyl, nitrile) seen in the target compound, restricting their use in advanced synthetic pathways .

Key Differentiators of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile

Functional Groups: The combination of hydroxyimino, sulfonyl, and nitrile groups enables diverse reactivity (e.g., chelation, nucleophilic attack).

Synthetic Versatility : Unlike simple esters (e.g., Ethyl 2-(Piperidin-4-yl)acetate), this compound’s multifunctionality allows its use in constructing complex pharmacophores .

Biological Activity

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile (CAS No. 175137-69-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and research applications, supported by data tables and relevant findings.

Chemical Structure and Properties

Chemical Formula: C₇H₅N₃O₃S
Molecular Weight: 201.19 g/mol
Functional Groups: Hydroxyimino, sulfonyl, nitrile

The compound's structure consists of a pyridine ring substituted with a hydroxyimino group and a sulfonylacetonitrile moiety, which confers distinct chemical properties that are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-2-sulfonyl chloride with acetonitrile in the presence of a base, followed by the introduction of a hydroxyimino group. Common solvents include dichloromethane or acetonitrile, with bases like triethylamine or sodium hydroxide facilitating the reaction under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity critical for bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Case Study: Apoptosis Induction in HeLa Cells

  • Concentration Range: 10 µM to 50 µM
  • Observation: Significant increase in apoptotic cells at concentrations above 30 µM.
  • Mechanism: Inhibition of CDK activity leading to cell cycle arrest at the G1 phase.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The hydroxyimino group can form hydrogen bonds with active sites on enzymes, leading to inhibition.
  • Covalent Bonding: The sulfonyl group can react with nucleophilic sites on proteins, altering their function.
  • Signal Transduction Modulation: The compound may influence signaling pathways related to cell proliferation and apoptosis.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity:

Compound Biological Activity
2-Hydroxyimino-2-pyridin-2-ylacetonitrileModerate antimicrobial properties
2-Hydroxyimino-2-pyridin-2-ylsulfonylacetamideStronger anticancer activity
2-Hydroxyimino-2-pyridin-2-ylsulfonylpropionitrileEnhanced reactivity but lower antimicrobial efficacy

Research Applications

Given its promising biological activities, this compound is being explored for various applications:

  • Drug Development: As a lead compound in the design of new antimicrobial and anticancer agents.
  • Synthetic Chemistry: Utilized as an intermediate in synthesizing complex organic molecules.
  • Biological Research: Investigated for its role in modulating cellular pathways involved in disease processes.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyridin-2-ylsulfonyl chloride with hydroxyiminoacetonitrile precursors in the presence of a base (e.g., triethylamine). Optimization includes:
  • Stepwise temperature control : Start at 0–5°C to minimize side reactions, then warm to room temperature for completion .
  • Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane enhance reactivity .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The hydroxyimino proton appears as a singlet near δ 11–12 ppm. Pyridin-2-yl protons split into multiplets (δ 7.5–8.5 ppm) due to aromatic coupling .
  • ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the sulfonyl group’s adjacent carbon appears near δ 130–135 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₈H₆N₃O₃S: 240.0123) .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in predicting the spectroscopic properties or reactivity of this compound?

  • Methodological Answer :
  • NMR prediction : DFT calculations (e.g., B3LYP/6-311++G(d,p)) simulate chemical shifts by modeling electron environments. Compare computed vs. experimental shifts to validate structure .
  • Reactivity analysis : Frontier Molecular Orbital (FMO) theory identifies nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO may guide regioselective reactions .

Q. How can researchers address contradictions in reported synthetic yields or byproduct formation across studies?

  • Methodological Answer :
  • Variable screening : Use Design of Experiments (DoE) to test factors like solvent purity, base strength, and moisture levels. For instance, trace water may hydrolyze the nitrile group, reducing yields .
  • Byproduct isolation : Employ preparative HPLC or column chromatography to isolate impurities. Spectroscopic comparison with literature (e.g., ’s hydrolysis byproducts) clarifies structural discrepancies .

Q. What strategies are effective for evaluating the bioactivity of this compound, such as kinase inhibition?

  • Methodological Answer :
  • In vitro kinase assays :

Enzyme preparation : Use recombinant EGFR or HER2 kinases in buffer (e.g., 50 mM HEPES, pH 7.5).

Inhibition protocol : Pre-incubate the compound (1–10 µM) with kinase and ATP, then add substrate (e.g., poly-Glu-Tyr).

Detection : Quantify phosphorylation via ELISA or fluorescence polarization .

  • Dose-response analysis : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism) .

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